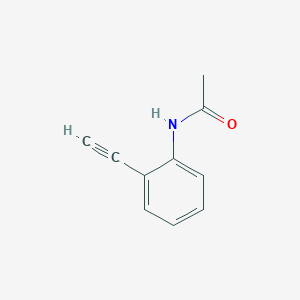

N-(2-ethynylphenyl)acetamide

Descripción general

Descripción

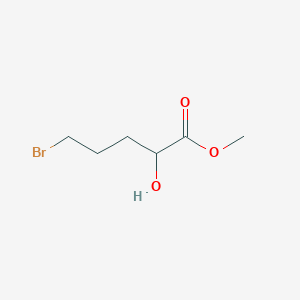

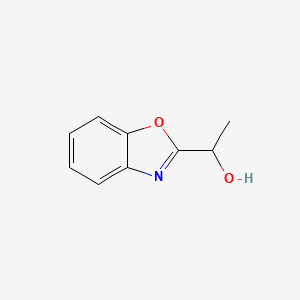

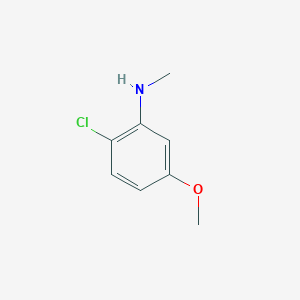

“N-(2-ethynylphenyl)acetamide” is a type of organic compound known as an acetamide . Acetamides are amides derived from acetic acid, which contain the functional group -C(O)NH2. The “2-ethynylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethynyl group (a carbon-carbon triple bond, -C≡CH) attached to the second carbon of the ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring with an ethynyl group attached to one of the carbons, and an acetamide group attached to the same carbon . The exact 3D structure would depend on the specific arrangement and orientation of these groups.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to N-(2-ethynylphenyl)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Research explored the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst, highlighting its importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Anticancer Compounds : Studies on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveal its potential as an anticancer drug. The compound's synthesis, structure, and molecular docking analysis targeting the VEGFr receptor have been explored, demonstrating its potential in cancer therapy (Sharma et al., 2018).

Therapeutic Applications

Antiviral and Neuroprotective Effects : An anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects against Japanese encephalitis. The compound's therapeutic efficacy in treating this viral disease has been evaluated, indicating the potential of related compounds in antiviral therapies (Ghosh et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been developed with significant anticancer, anti-inflammatory, and analgesic properties. These compounds show potential for therapeutic applications in various diseases, including cancer (Rani et al., 2014).

Material Science and Photovoltaic Applications

- Photoinitiator for Polymer Networks : A study on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, synthesized from thioxanthone and aminopropylisobutyl POSS, shows its application as a nano-photoinitiator for the preparation of PMMA hybrid networks. This demonstrates its utility in material science, particularly in polymer chemistry (Batibay et al., 2020).

Spectroscopic and Quantum Mechanical Studies

- Study of Bioactive Compounds : Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, including photochemical and thermochemical modeling for potential use in photovoltaic cells, havebeen conducted. This research demonstrates the potential of these compounds in renewable energy technologies, highlighting their light-harvesting efficiency and electron injection properties (Mary et al., 2020).

Conformational Analysis in Medicinal Chemistry

- Structural Analysis for Drug Design : The conformational analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid is crucial in understanding their pharmacological profile. Experimental and theoretical studies provide insights into the preferred conformers and intramolecular hydrogen contacts, aiding in the design of more effective pharmaceutical compounds (Kuznetsova et al., 2021).

Direcciones Futuras

The future directions for research on “N-(2-ethynylphenyl)acetamide” would depend on its potential applications. For example, if it were found to have bioactivity, it might be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it might be studied for use in synthetic chemistry .

Propiedades

IUPAC Name |

N-(2-ethynylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGNSKOYEKUEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437424 | |

| Record name | N-(2-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61403-29-0 | |

| Record name | N-(2-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

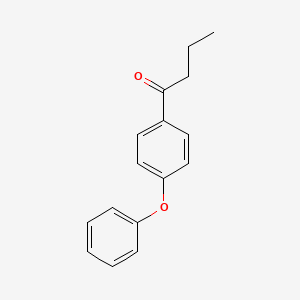

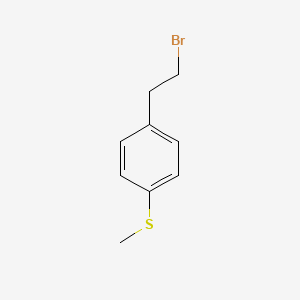

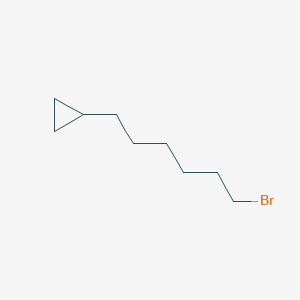

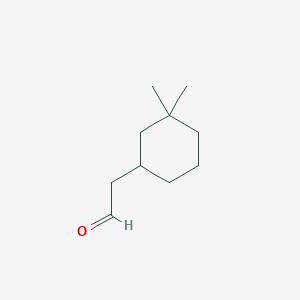

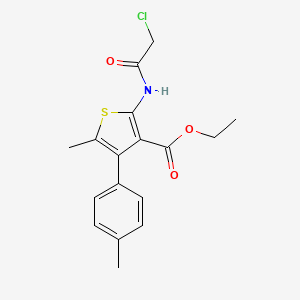

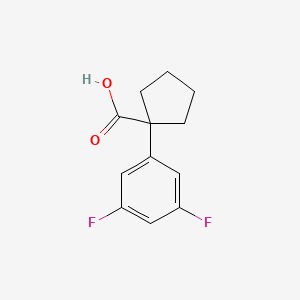

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)

![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)

![2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3385098.png)

![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)